

In-Depth Technical Guide: Physical Properties of Bromo-PEG8-CH₂COOtBu

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Compound of Interest

Compound Name: Bromo-PEG8-CH₂COOtBu

Cat. No.: B12424100

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Introduction

Bromo-PEG8-CH₂COOtBu is a heterobifunctional chemical compound widely utilized in the field of targeted protein degradation. Specifically, it serves as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.^{[1][2]} PROTACs are novel therapeutic modalities that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins implicated in disease. The unique architecture of **Bromo-PEG8-CH₂COOtBu**, featuring a terminal bromine atom and a tert-butyl protected carboxylic acid, allows for the covalent linkage of a ligand for an E3 ubiquitin ligase and a ligand for the target protein. The polyethylene glycol (PEG) spacer, consisting of eight ethylene glycol units, enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This guide provides a comprehensive overview of the known physical and chemical properties of **Bromo-PEG8-CH₂COOtBu**, based on available data from chemical suppliers and scientific literature.

Core Physical and Chemical Properties

A summary of the key physical and chemical data for **Bromo-PEG8-CH₂COOtBu** is presented in the table below. It is important to note that detailed experimental data such as melting and boiling points are not consistently reported across commercial suppliers.

Property	Value	Source
Chemical Name	tert-butyl 2-(2-(2-(2-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate	N/A
Synonyms	Bromo-PEG8-t-butyl ester	BroadPharm
CAS Number	Not explicitly found for PEG8 variant	N/A
Molecular Formula	C22H43BrO10	MedchemExpress
Molecular Weight	547.47 g/mol	MedchemExpress, DC Chemicals
Appearance	Powder	DC Chemicals
Purity	Typically >95% or >98%	BroadPharm
Storage Conditions	2 years at -20°C (Powder), 2 weeks at 4°C in DMSO	DC Chemicals

Chemical Structure

The chemical structure of **Bromo-PEG8-CH₂COOtBu** is fundamental to its function as a linker molecule. The diagram below illustrates the key functional groups: the bromo group, which can undergo nucleophilic substitution to attach to a protein ligand, the flexible eight-unit PEG chain, and the tert-butyl protected carboxyl group, which can be deprotected to enable conjugation to another molecule.

Caption: Chemical structure of **Bromo-PEG8-CH₂COOtBu**.

Role in PROTAC Synthesis

Bromo-PEG8-CH₂COOtBu is a critical building block in the synthesis of PROTACs. Its bifunctional nature allows for the sequential or convergent assembly of the final ternary complex (E3 ligase - PROTAC - Target Protein). The workflow below illustrates a generalized synthetic scheme where the bromo-end of the linker is first reacted with a target protein ligand,

followed by deprotection of the tert-butyl group and subsequent amide coupling with an E3 ligase ligand.



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References

- 1. Bromo-PEG8-CH₂COOtBu|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
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